Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
Overview
Description
“Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a tert-butoxycarbonyl (Boc) protected amino group, and an iodine atom on the third carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through nucleophilic substitution or addition reactions. For example, the Boc group can be introduced to protect the amino group during synthesis .Chemical Reactions Analysis
Again, specific reactions involving this compound are not available. But in general, the Boc group can be removed under acidic conditions, and the ester group can undergo hydrolysis. The iodine atom makes the third carbon a good leaving group, which could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, compounds with Boc protected amino groups and ester groups are polar and may have relatively high boiling points due to the ability to form hydrogen bonds .Scientific Research Applications
Polymorphism in Crystal Structures
Research has highlighted the polymorphic nature of related compounds, demonstrating their ability to form different crystal structures under varying conditions. Such polymorphism is crucial for understanding material properties and could influence the development of pharmaceuticals and fine chemicals (Gebreslasie, Jacobsen, & Görbitz, 2011).
Efficient Synthesis Techniques
Efficient synthesis methods have been developed for compounds structurally similar to Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, showcasing advancements in synthetic strategies that enhance the accessibility of these compounds for further research and application (Koseki, Yamada, & Usuki, 2011).
Role in Peptide Synthesis
This compound has been used in the synthesis of complex peptides and amino acid derivatives, demonstrating its role as a key intermediate in the construction of molecules with potential biological activity. Such syntheses are foundational for the development of new therapeutics and biomaterials (Swaroop, Tripathy, Jachak, & Reddy, 2014).
Applications in Polymer Science
The research has extended into polymer science, where derivatives of Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate have been utilized in the synthesis of amino acid-based polyacetylenes. This exploration into polymerizable monomers opens new avenues for creating materials with unique properties for potential use in biomedical applications, coatings, and more (Gao, Sanda, & Masuda, 2003).
Enantioselective Synthesis and Chiral Building Blocks
The compound's derivatives have been central to enantioselective synthesis processes, highlighting their importance in producing chiral building blocks for pharmaceuticals and bioactive molecules. Such chiral specificity is crucial for the efficacy and safety of drugs (Alonso, Santacana, Rafecas, & Riera, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407813 | |
Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
CAS RN |
889670-02-4 | |
Record name | Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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